Beta-Amyloid (22-42)
CAS No.:
Cat. No.: VC3678990
Molecular Formula:
Molecular Weight: 1999.4
* For research use only. Not for human or veterinary use.
Specification
| Molecular Weight | 1999.4 |
|---|
Introduction
Structural Characteristics of Beta-Amyloid (22-42)
Beta-Amyloid (22-42) is characterized by its hydrophobic C-terminal region, which significantly influences its biochemical behavior . This hydrophobicity is a key factor in determining aggregation tendencies and potential formation of toxic assemblies that have been implicated in neurodegenerative processes.
The structural properties of truncated beta-amyloid peptides like Beta-Amyloid (22-42) differ from their full-length counterparts in important ways. While the full-length Amyloid-β (1-42) has been extensively studied, the truncated fragments exhibit unique structural conformations that may influence their biological activities. Notably, the C-terminal region retained in Beta-Amyloid (22-42) contains critical sequences that contribute to beta-sheet formation and subsequent aggregation into amyloid fibrils.
The three-dimensional structure of related fragments, such as Beta-Amyloid (1-28), has revealed folding patterns that form predominantly alpha-helical structures with specific bends and side chain proximities that constitute binding motifs with other molecules like heparan sulfate proteoglycans . Similar structural analyses specifically for Beta-Amyloid (22-42) would provide valuable insights into its unique properties and potential interactions in the brain environment.
Therapeutic Implications and Future Directions
Understanding the specific roles of different beta-amyloid fragments, including Beta-Amyloid (22-42), has important implications for therapeutic strategies targeting Alzheimer's disease and related neurodegenerative disorders.
Vaccination Approaches
Vaccination against specific beta-amyloid peptides represents a promising therapeutic strategy. Research suggests that a vaccine specifically targeting pathological amino-truncated species of Amyloid-β-42 could provide dual benefits by inducing the production of specific antibodies against pathological Amyloid-β products that are involved in the early mechanisms of amyloidosis in humans .
Such an approach could be more precisely targeted than strategies focusing solely on full-length beta-amyloid peptides, potentially reducing side effects while enhancing efficacy. Specifically targeting Beta-Amyloid (22-42) could be part of this refined approach, particularly if further research confirms its significant role in disease pathogenesis.
Balancing Soluble and Insoluble Beta-Amyloid
Soluble beta-amyloid peptides play essential roles in the brain, including copper homeostasis, regulation of mitochondrial function, brain development, and neuroprotection . This suggests that a more nuanced therapeutic approach, potentially maintaining adequate levels of functional soluble beta-amyloid while specifically targeting pathological forms like certain truncated fragments, might be more effective.
The observation that high soluble Amyloid-β42 predicts normal cognition in amyloid-positive individuals challenges the traditional view and suggests new therapeutic directions . Understanding the specific properties and functions of Beta-Amyloid (22-42) in this context could contribute to more targeted and effective treatment strategies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume